molecular formula C40H38N2O4 B1589971 Fmoc-Lys(Trt)-OH CAS No. 719892-61-2

Fmoc-Lys(Trt)-OH

Cat. No. B1589971
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-QNGWXLTQSA-N
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Description

“Fmoc-Lys(Trt)-OH” is a modified amino acid that is used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Lys” part refers to the amino acid lysine . The “Trt” part stands for trityl, which is another protective group . This compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .


Synthesis Analysis

The synthesis of “Fmoc-Lys(Trt)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .


Molecular Structure Analysis

The molecular structure of “Fmoc-Lys(Trt)-OH” is characterized by the presence of the Fmoc group, which is known for its hydrophobicity and aromaticity . This promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Lys(Trt)-OH” are complex and involve several competing reactions . The goal of these reactions is to separate the peptide from the support while removing the protecting groups from the side-chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Lys(Trt)-OH” are largely determined by the Fmoc group, which is hydrophobic and aromatic . These properties allow the compound to self-assemble and form nanostructures with diverse morphologies .

Scientific Research Applications

  • Supramolecular Gels : Fmoc-Lys(Trt)-OH is used in supramolecular hydrogels based on fluorenylmethoxycarbonyl (FMOC) – functionalized amino acids. These materials have biocompatible and biodegradable properties, making them valuable in the biomedical field. Their antimicrobial activity is enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).

  • Peptide Synthesis for Cancer Research : In peptide synthesis, Fmoc-Lys(Trt)-OH plays a crucial role in attaching fluorescent tags to peptides. This methodology aids in creating ligand-targeted fluorescent-labelled chelating peptide conjugates, which are useful in cancer research for targeting specific cancer cells (Sengupta et al., 2018).

  • Synthesis of Phosphoserine Peptides : Fmoc-Lys(Trt)-OH is also involved in the synthesis of phosphoserine peptides, which are significant in studying Alzheimer’s Disease (Shapiro et al., 1996).

  • Efficient Peptide Ligation : Azido-protected Fmoc-Lys(Trt)-OH is synthesized for peptide ligation in the development of bioconjugates, highlighting its importance in biochemical research (Katayama et al., 2008).

  • Peptide Research : The synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH, involving Fmoc-Lys(Trt)-OH, contributes to the research and development of new polypeptides for potential disease treatment and prevention (Zhao Yi-nan & Melanie Key, 2013).

  • Protein Synthesis and Labeling : Fmoc-Lys(Trt)-OH is utilized in the synthesis of Fmoc-lys(HYNIC-Boc)-OH, a precursor for 99mTc-labeled peptides, demonstrating its application in the field of medicinal chemistry (Surfraz et al., 2007).

  • Ultrasound-Induced Gelation : Fmoc-Lys(Trt)-OH exhibits gelation capabilities in alcohols and aromatic solvents under sonication conditions, with potential applications in materials science (Geng et al., 2017).

  • Chemical Protein Synthesis : It is employed in chemical protein synthesis, demonstrating the versatility of Fmoc-Lys(Trt)-OH in peptide and protein engineering (Kar et al., 2020).

Safety And Hazards

Based on the available data, “Fmoc-Lys(Trt)-OH” is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Future Directions

The future directions for “Fmoc-Lys(Trt)-OH” involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552979
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Trt)-OH

CAS RN

719892-61-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Barlos, D Gatos… - The Journal of peptide …, 1998 - Wiley Online Library
Model peptides containing the nucleophilic amino acids Trp and Met have been synthesized with the application of Fmoc/Trt‐ and Fmoc/tBu‐amino acids, for comparison. The …
Number of citations: 37 onlinelibrary.wiley.com
A Aletras, K Barlos, D Gatos… - … journal of peptide …, 1995 - Wiley Online Library
N α ‐9‐Fluorenylmethoxycarbonyl‐N ε ‐4‐methyltrityl‐lysine, [Fmoc‐Lys(Mtt)‐OH], was prepared in two steps from lysine, in 42% overall yield. The N ε ‐Mtt function can be quantitatively …
Number of citations: 164 onlinelibrary.wiley.com
IR Sabana, M Naufal, I Wiani… - Egyptian Journal of …, 2020 - ejchem.journals.ekb.eg
SCAP1 is a pentapeptide isolated from the hydrolysate of oyster (Saccostrea cucullata), which has antioxidant and anticancer properties. This study aims to find a novel strategy to …
Number of citations: 10 ejchem.journals.ekb.eg
R Zitterbart, N Berger, O Reimann, GT Noble… - Chemical …, 2021 - pubs.rsc.org
Hundreds of peptides can be synthesized by automated parallel synthesizers in a single run. In contrast, the most widely used peptide purification method – high-pressure liquid …
Number of citations: 9 pubs.rsc.org
J Jayapaul, L Schröder - Bioconjugate Chemistry, 2018 - ACS Publications
Xenon biosensors are an emerging tool for different molecular imaging approaches. For many applications, their development requires peptide synthesis steps, followed by the …
Number of citations: 6 pubs.acs.org
N Kolevzon, U Kuflik, M Shmuel, S Benhamron… - Pharmaceutical …, 2011 - Springer
Purpose Triphenyl phosphonium cations (TPPs) are delocalized lipophilic cations that accumulate in the mitochondria of cells. We have explore the effect of increasing the number of …
Number of citations: 24 link.springer.com
D Ramirez, L Berry, R Domalaon… - ACS infectious …, 2020 - ACS Publications
The development of new antibacterial agents and therapeutic approaches is of high importance to address the global problem of antibiotic resistance. Although antimicrobial peptides …
Number of citations: 29 pubs.acs.org
T Mizutaru, T Sakuraba, T Nakayama… - Journal of Materials …, 2015 - pubs.rsc.org
Oligopeptide β-sheets comprising a fluorenyl methoxy carbonyl (Fmoc) group on its N-terminus and five amino acid residues of cysteine, lysine and valine displays redispersive …
Number of citations: 28 pubs.rsc.org
NM González‐López… - Biomedical …, 2023 - Wiley Online Library
Matrix effect and sample pretreatment significantly affect the percentage recovery of peptides in biological matrices, affecting the method robustness and accuracy. To counteract this …
GM Murawska, C Poloni, NA Simeth… - … A European Journal, 2019 - Wiley Online Library
DNA–peptide interactions are involved in key life processes, including DNA recognition, replication, transcription, repair, organization, and modification. Development of tools that can …

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